6-(Azepan-1-yl)pyridine-3-carboxylic acid
Description
6-(Azepan-1-yl)pyridine-3-carboxylic acid (CAS: 530130-06-4; molecular formula: C₁₂H₁₆N₂O₂; molecular weight: 220.27 g/mol) is a pyridine derivative featuring a seven-membered azepane ring attached to the pyridine scaffold at the 6-position and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors.
The synthesis of analogous pyridine-3-carboxylic acid derivatives often involves nucleophilic substitution at the 6-position of pyridine precursors. For example, 6-chloronicotinic acid can react with hydrazine or azepane to introduce substituents .
Properties
IUPAC Name |
6-(azepan-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMNSFACTKHIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Attachment to Pyridine Ring: The azepane ring is then attached to the pyridine ring through nucleophilic substitution or other suitable reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position of the pyridine ring through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
6-(Azepan-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituents at the pyridine ring, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Comparison of 6-(Azepan-1-yl)pyridine-3-carboxylic Acid with Analogues
Key Structural and Functional Differences
In contrast, trifluoromethyl or trifluoromethoxy groups (e.g., in CAS 1780609-26-8 and 867131-26-8) enhance electron-withdrawing effects, stabilizing the molecule against oxidative metabolism . Hydrochloride salts (e.g., this compound hydrochloride) improve aqueous solubility, critical for in vivo studies .
6-BOC-hydrazinopyridine-3-carboxylic acid serves as a synthetic precursor, highlighting the role of protecting groups in multistep syntheses .
Commercial Availability :
- The discontinued status of this compound contrasts with its boronic acid analogue (CAS 1227612-21-6), which has 12 suppliers listed, indicating higher demand for boronic acids in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
6-(Azepan-1-yl)pyridine-3-carboxylic acid (6-APCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyridine ring substituted with an azepan group and a carboxylic acid functional group, 6-APCA has a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol. This article explores the biological activity of 6-APCA, focusing on its interaction with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of this compound is defined by the following:
- Molecular Formula : C₁₂H₁₆N₂O₂
- SMILES Notation : C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O
- InChIKey : XBMNSFACTKHIEP-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 6-APCA may exhibit various biological activities, including but not limited to:
- Binding Affinity : Interaction studies have assessed the binding affinity of 6-APCA to various biological targets, suggesting potential roles in modulating receptor activity.
- Pharmacological Potential : Compounds structurally related to 6-APCA have shown diverse pharmacological profiles, indicating that modifications can lead to enhanced bioactivity.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-6-(azepan-1-yl)pyridine-3-carboxylic acid | Contains an amino group at the 5-position | Enhanced solubility and potential bioactivity |
| 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | Substituted with a piperidine instead of azepane | Different pharmacological profile |
| 4-(Azepan-1-yl)pyridine-2-carboxylic acid | Carboxylic acid at the 2-position | Altered receptor interaction properties |
Case Studies
Recent studies have explored the effects of similar compounds on cancer cell behavior. For instance, compounds that inhibit specific proteins involved in cell migration have shown promise in reducing tumor spread. Although direct studies on 6-APCA are scarce, its structural analogs provide insights into potential therapeutic roles.
Synthesis and Applications
The synthesis of 6-APCA can be achieved through various methods, emphasizing its utility in pharmaceutical applications. The optimized amide bond formation techniques have facilitated the production of biologically relevant amide compounds, including derivatives of 6-APCA. This advancement is crucial for drug development as it allows for the efficient creation of compounds with desirable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
